molecular formula C24H27N5O2 B2838294 N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-36-4

N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2838294
CAS RN: 1029724-36-4
M. Wt: 417.513
InChI Key: RNPXHRVNMPBAJN-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as BPPA, is a novel compound with potential applications in scientific research. BPPA is a member of the pyrimidine-based kinase inhibitors, which have been shown to have significant effects on the treatment of various diseases.

Mechanism of Action

N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits the activity of various kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular processes, including cell proliferation and survival. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to have a higher affinity for EGFR than other pyrimidine-based kinase inhibitors, which may contribute to its efficacy in cancer treatment.
Biochemical and Physiological Effects
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide inhibits tumor growth and metastasis in animal models of cancer. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has several advantages for lab experiments, including its high potency and specificity for kinases, its ability to inhibit multiple kinases simultaneously, and its potential applications in cancer and inflammatory disease research. However, N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the potential side effects of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide and its long-term safety profile. Finally, the development of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide analogs with improved pharmacokinetic properties may lead to the development of more effective and safer drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves several steps, including the reaction of 4-phenylpiperazine with 2-chloro-6-methylpyrimidine, followed by the reaction of the resulting compound with benzylamine. The final step involves the reaction of the resulting compound with chloroacetyl chloride to produce N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in scientific research, particularly in the field of cancer research. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been shown to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-19-16-23(31-18-22(30)25-17-20-8-4-2-5-9-20)27-24(26-19)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,16H,12-15,17-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXHRVNMPBAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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